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Introduction
OptoBI-1 is a synthetic, photoswitchable small molecule designed for the precise optical

control of Transient Receptor Potential Canonical (TRPC) channels. As a derivative of the

TRPC activator GSK1702934A, OptoBI-1 incorporates an azobenzene moiety, which allows for

reversible isomerization between two distinct conformations using light of specific wavelengths.

This property enables researchers to remotely and rapidly activate and deactivate TRPC

channels, offering high spatiotemporal resolution in the study of their physiological and

pathological roles. OptoBI-1 is particularly noted for its activity as a TRPC3/6/7 agonist, making

it a valuable tool in fields such as neuroscience, cardiovascular research, and immunology.[1]

[2] This technical guide provides an in-depth overview of the core photoswitching properties,

kinetics, and experimental protocols associated with OptoBI-1.

Photoswitching Properties and Kinetics
The utility of OptoBI-1 as a photopharmaceutical is defined by its spectral properties, the

efficiency of its light-induced isomerization, and the stability of its isomeric states.
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OptoBI-1's photoswitching capability is centered around the reversible isomerization of its

azobenzene core between a thermodynamically stable trans isomer and a metastable cis

isomer. The trans form is generally considered inactive or a very weak partial agonist, while the

cis form is the active conformation that potently agonizes TRPC3/6/7 channels.[1]

The transition from the trans to the cis state is induced by ultraviolet (UV) light, while the

reverse transition is achieved with blue light.[2] The molecule will also thermally relax back to

the more stable trans form in the absence of light.[3]

Property Value Reference

λmax (trans-OptoBI-1) 336 nm

Activation Wavelength (trans to

cis)
365 nm

Deactivation Wavelength (cis

to trans)
430 nm

Isomerization and Photostationary States
Upon illumination with a specific wavelength of light, a photostationary state (PSS) is reached,

which is a dynamic equilibrium mixture of the trans and cis isomers. The composition of the

PSS is dependent on the wavelength of irradiation.

Condition
Predominant
Isomer

PSS Composition Reference

Darkness (Thermal

Equilibrium)
trans ≥97% trans

365 nm Illumination cis 96% cis, 4% trans

435 nm Illumination trans 78% trans, 22% cis

Note: Isomerization quantum yields (Φ) for the trans-to-cis and cis-to-trans transitions of
OptoBI-1 are not explicitly reported in the reviewed literature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.beilstein-journals.org/bjoc/articles/20/150
https://www.researchgate.net/figure/Trans-photoisomerization-of-OptoBI-1-inhibits-TRPC3-channel-constitutive-activity-and_fig3_339636290
https://d-nb.info/1258096498/34
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinetics and Thermal Relaxation
The temporal precision of OptoBI-1 is governed by the kinetics of its photoisomerization and

thermal relaxation. The light-induced switching occurs on a rapid timescale, allowing for acute

control of channel activity. The thermal relaxation from the active cis form back to the inactive

trans form is a slower process.

Parameter Value Reference

EC50 (cis-OptoBI-1 on

TRPC3)
~0.1 µM

Thermal Relaxation Half-life

(τH)
418.76 ± 0.13 minutes

Mechanism of Action
The primary mechanism of action for OptoBI-1 involves the direct activation of TRPC3,

TRPC6, and TRPC7 channels. In its light-induced cis conformation, OptoBI-1 binds to these

non-selective cation channels, leading to their opening and a subsequent influx of cations,

most notably Ca²⁺, into the cell. This elevation in intracellular Ca²⁺ can then trigger a variety of

downstream signaling cascades. One well-documented pathway is the activation of calcineurin,

a calcium-dependent phosphatase, which in turn dephosphorylates the Nuclear Factor of

Activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus to regulate

gene expression.
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OptoBI-1 signaling pathway.

Experimental Protocols
The following are generalized protocols for utilizing OptoBI-1 in common experimental

paradigms. Researchers should optimize these protocols for their specific cell types and

experimental systems.

Experimental Workflow for OptoBI-1 Application
The general workflow for an experiment involving OptoBI-1 photoswitching follows a logical

sequence of steps to ensure accurate and reproducible results.
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Start: Prepare Cells
(e.g., transfect with TRPC & Ca²⁺ indicator)

Incubate with trans-OptoBI-1
in complete darkness

Record Baseline Signal
(e.g., fluorescence or current)

Illuminate with 365 nm light
to generate cis-OptoBI-1

Record 'On' Signal
(e.g., increased fluorescence or current)

Illuminate with 430 nm light
to revert to trans-OptoBI-1

Record 'Off' Signal
(e.g., return to baseline)

Data Analysis
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General experimental workflow for OptoBI-1.
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Protocol 1: Electrophysiological Recording of OptoBI-1
Induced Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure ion

channel currents activated by OptoBI-1.

A. Materials:

HEK293 cells (or other suitable cell line) transiently or stably expressing the TRPC channel

of interest.

Standard extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂,

10 HEPES, 10 glucose; pH 7.4).

Standard intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-

ATP; pH 7.2).

OptoBI-1 stock solution (e.g., 10 mM in DMSO).

Patch-clamp rig with amplifier, digitizer, and microscope.

Light source capable of delivering 365 nm and 430 nm light (e.g., LEDs coupled to the

microscope light path).

B. Procedure:

Cell Preparation: Plate cells expressing the target TRPC channel onto glass coverslips 24-48

hours before the experiment.

Solution Preparation: Prepare a working solution of OptoBI-1 (e.g., 10 µM) in the

extracellular solution. Protect this solution from light.

Patch-Clamp Recording:

Transfer a coverslip to the recording chamber on the microscope stage.

Establish a whole-cell patch-clamp configuration on a target cell.
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Perfuse the cell with the standard extracellular solution to record baseline currents.

Switch the perfusion to the OptoBI-1 containing extracellular solution and allow it to

incubate in the dark for several minutes.

Photoswitching and Data Acquisition:

Hold the cell at a desired potential (e.g., -60 mV) or apply voltage ramps (e.g., -100 mV to

+100 mV).

Record baseline current in the presence of trans-OptoBI-1 (in the dark).

To activate the TRPC channel, illuminate the cell with 365 nm light for a defined period

(e.g., 10 seconds) and record the resulting inward and outward currents.

To deactivate the channel, switch the illumination to 430 nm light (e.g., for 10-30 seconds)

and record the return of the current to baseline levels.

Repeat the light-dark cycles as needed to assess the reproducibility of the photoswitching.

Data Analysis:

Measure the amplitude of the light-induced currents.

Analyze the current-voltage (I-V) relationship from voltage ramp data.

Determine activation and deactivation kinetics.

Protocol 2: Calcium Imaging of OptoBI-1 Activity
This protocol outlines the measurement of intracellular calcium changes in response to

OptoBI-1 activation using a fluorescent calcium indicator.

A. Materials:

Cells expressing the TRPC channel of interest.

A genetically encoded calcium indicator (GECI) such as R-GECO, or a chemical calcium dye

(e.g., Fura-2 AM).
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Cell culture medium and transfection reagents.

Imaging buffer (e.g., HBSS or a similar physiological salt solution).

OptoBI-1 stock solution (10 mM in DMSO).

Fluorescence microscope equipped with an imaging system, and light sources for both

indicator excitation/emission and OptoBI-1 photoswitching (365 nm and 430 nm).

B. Procedure:

Cell Preparation:

Co-transfect cells with plasmids encoding the TRPC channel and the GECI (e.g., R-

GECO) 24-48 hours prior to imaging.

Alternatively, for chemical dyes, incubate cells with the dye (e.g., Fura-2 AM) according to

the manufacturer's instructions.

Imaging Setup:

Plate the prepared cells on a glass-bottom dish suitable for microscopy.

Replace the culture medium with the imaging buffer.

OptoBI-1 Application and Imaging:

Add OptoBI-1 to the imaging buffer to the final desired concentration (e.g., 10 µM). It is

crucial to perform this step in the dark or under dim red light to prevent premature

isomerization.

Place the dish on the microscope stage and allow the cells to equilibrate.

Photoswitching and Image Acquisition:

Acquire baseline fluorescence images of the cells in the dark (with trans-OptoBI-1).
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Expose the cells to 365 nm light for a short duration (e.g., 10 seconds) to convert OptoBI-
1 to its cis form.

Immediately begin acquiring a time-lapse series of fluorescence images to capture the

increase in intracellular calcium (indicated by an increase in fluorescence of the indicator).

After the calcium signal has peaked or reached a plateau, illuminate the cells with 430 nm

light (e.g., for 30 seconds) to switch OptoBI-1 back to its trans form.

Continue acquiring images to observe the decay of the calcium signal back to baseline.

Data Analysis:

Select regions of interest (ROIs) over individual cells.

Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse

series.

Normalize the fluorescence changes (e.g., as ΔF/F₀) to quantify the relative change in

intracellular calcium concentration.

Conclusion
OptoBI-1 stands out as a potent and precise tool for the optical control of TRPC3/6/7 channels.

Its well-defined photoswitching properties, including distinct activation/deactivation wavelengths

and a high degree of isomerization, allow for reliable and reversible manipulation of channel

activity. The detailed kinetics of its thermal relaxation and the characterization of its

photostationary states provide a solid foundation for designing sophisticated experiments with

high temporal resolution. The protocols outlined in this guide offer a starting point for

researchers to harness the power of OptoBI-1 to dissect the complex roles of TRPC channels

in cellular signaling and disease, ultimately aiding in the development of novel therapeutic

strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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